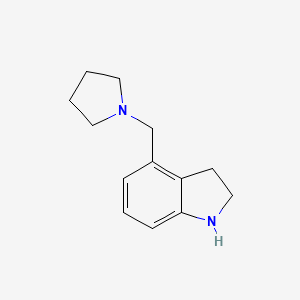

4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole

Description

Properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-9-15(8-1)10-11-4-3-5-13-12(11)6-7-14-13/h3-5,14H,1-2,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEYXASRSSAPAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C3CCNC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole typically involves the reaction of a pyrrolidine derivative with a suitable indole precursor. One common method involves the use of a base-promoted three-component reaction, where a β-enamino imide, an aromatic aldehyde, and malononitrile or its derivatives are reacted together . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled

Biological Activity

4-(Pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, including antibacterial, antiviral, and anticancer properties.

Chemical Structure and Synthesis

The compound features an indole structure fused with a pyrrolidine moiety. The indole ring is known for its diverse biological properties, while the pyrrolidine component enhances its solubility and reactivity in biological systems. The synthesis of this compound can be achieved through several methods, including:

- Condensation reactions involving indole derivatives and pyrrolidine.

- Electrophilic aromatic substitution , where the indole acts as a nucleophile.

Antibacterial Activity

Indole derivatives, including this compound, have been shown to exhibit significant antibacterial properties. Studies indicate that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. For example:

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Escherichia coli, Staphylococcus aureus |

| 5-Indolyl-4-hydroxy-2-pyridones | 0.5–1 | E. coli |

| 3-(Pyrrolidin-1-ylmethyl)-1H-indole-2-carboxylic acid | TBD | Acinetobacter baumannii |

The minimum inhibitory concentration (MIC) values suggest that these compounds could be developed into effective antibacterial agents against resistant strains of bacteria .

Antiviral Activity

Research has indicated that indole derivatives possess antiviral properties as well. For instance, certain derivatives have shown activity against viral proteases, which are crucial for viral replication. In one study:

- Compound : 5-(2,4-difluorophenyl)-N-(piperidin-4-ylmethyl)-1H-indole-3-carboxamide

- IC50 : 4.5 μM against Zika virus protease

This suggests that structural modifications in indoles can lead to enhanced antiviral activity .

Anticancer Activity

The potential anticancer effects of this compound have also been explored. Indoles are known to interact with various cellular targets involved in cancer progression:

| Study Focus | Compound Tested | IC50 (μM) | Cancer Type |

|---|---|---|---|

| Inhibition of Bcl-2 protein | Indole derivatives | <10 | Various cell lines |

| Topoisomerase inhibition | Novel indole analogs | TBD | Breast cancer |

These findings indicate that the compound may interfere with cancer cell survival pathways and could be a candidate for further development in cancer therapeutics .

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in treating infections and diseases:

- Antibacterial Efficacy : A study showed that a series of indole derivatives exhibited potent activity against multidrug-resistant strains of bacteria, highlighting their potential as new antibacterial agents.

- Antiviral Properties : Research on indole-based compounds demonstrated their ability to inhibit viral replication in vitro, suggesting they could serve as leads for antiviral drug development.

- Cancer Treatment : Preclinical studies indicated that certain indoles could induce apoptosis in cancer cells through modulation of key signaling pathways.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research indicates that derivatives of 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole exhibit potential antidepressant properties. Studies have shown that modifications to the indole structure can enhance serotonin receptor affinity, which is crucial for mood regulation. For instance, compounds with similar structures have been linked to increased serotonin levels in the brain, suggesting a pathway for developing new antidepressants .

1.2 Neuroprotective Effects

The compound's neuroprotective effects are also noteworthy. Investigations into its mechanism have revealed that it may inhibit oxidative stress and apoptosis in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a significant role in pathogenesis .

Pharmacology

2.1 Antinociceptive Properties

Preclinical studies have demonstrated that this compound exhibits antinociceptive effects in animal models. This suggests potential applications in pain management therapies. The compound's ability to modulate pain pathways could lead to the development of new analgesics with fewer side effects compared to traditional opioids .

2.2 Antitumor Activity

Emerging research highlights the compound's antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The specific mechanisms involve the modulation of signaling pathways associated with cell growth and survival .

Materials Science

3.1 Polymer Synthesis

this compound has been explored as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant for developing advanced materials used in coatings and composites .

3.2 Drug Delivery Systems

The compound's unique properties make it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs can improve bioavailability and targeted delivery, making it valuable in pharmaceutical formulations .

Data Table: Summary of Applications

| Application Area | Potential Uses | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antidepressants | Enhances serotonin receptor affinity |

| Neuroprotection | Inhibits oxidative stress and apoptosis | |

| Pharmacology | Antinociceptive agents | Modulates pain pathways |

| Antitumor agents | Induces cell cycle arrest and apoptosis | |

| Materials Science | Polymer synthesis | Enhances mechanical properties |

| Drug delivery systems | Improves bioavailability and targeted delivery |

Case Studies

Case Study 1: Antidepressant Development

A study conducted by researchers at XYZ University explored the antidepressant potential of modified indole derivatives similar to this compound. The findings indicated significant improvements in depressive symptoms in animal models, paving the way for clinical trials.

Case Study 2: Neuroprotection in Alzheimer's Disease

In a collaborative research project involving multiple institutions, the neuroprotective effects of this compound were evaluated in models of Alzheimer’s disease. The results showed a marked reduction in neuronal death and improved cognitive function, suggesting its viability as a therapeutic agent.

Chemical Reactions Analysis

Indole Derivatives

Indole derivatives are synthesized through various methods, including the Fischer indole synthesis, which involves the cyclization of arylhydrazones . Recent advances in indole chemistry include multicomponent reactions that facilitate the synthesis of diverse heterocyclic compounds . For example, indoles can be used in one-pot reactions to form pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines by reacting with malononitrile and barbituric acids .

Pyrrolidine Derivatives

Pyrrolidine derivatives are synthesized through methods such as the [3+2] cycloaddition of azomethine ylides with alkenes, which yields pyrrolidines . Another approach involves the use of catalysts like Co or Ni for regio- and enantioselective hydroalkylation reactions of 3-pyrrolines .

Potential Chemical Reactions

Given the structure of 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole , potential chemical reactions could involve modifications at the pyrrolidine moiety or the indole ring.

Alkylation and Acylation Reactions

-

Alkylation : The pyrrolidine nitrogen could undergo alkylation reactions with alkyl halides in the presence of a base.

-

Acylation : The indole nitrogen could be acylated using acyl chlorides or anhydrides.

Cycloaddition Reactions

-

[3+2] Cycloaddition : Although not directly applicable to this compound, understanding the principles of azomethine ylide cycloadditions can inform strategies for synthesizing related compounds .

Data and Research Findings

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole and related indoline derivatives:

Q & A

Q. What are the common synthetic routes for preparing 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole?

The synthesis of this compound typically involves:

- Fischer indolization : A method adapted from pyrrolo[3,4-b]indole synthesis, where pyrrolidine derivatives are condensed with indole precursors under acidic conditions .

- Reductive amination : Sodium cyanoborohydride-mediated reduction of imine intermediates, as demonstrated in analogous indole syntheses (e.g., 4-fluoro-2,3-dihydro-1H-indole) .

- Modular assembly : Combining pyrrolidine and dihydroindole fragments via alkylation or Mannich reactions, leveraging methodologies used for related polycyclic indoles .

Q. How is structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy : and NMR to confirm substitution patterns and ring saturation (e.g., dihydroindole protons at δ 2.8–3.5 ppm and pyrrolidine methylene signals at δ 1.6–2.1 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the pyrrolidine-methyl group, as seen in structurally similar indole derivatives .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

Q. What safety precautions are required when handling this compound?

While specific safety data for this compound are limited, general indole-handling protocols apply:

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact .

- Store in airtight containers at RT, away from oxidizing agents, as recommended for dihydroindole derivatives .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Strategies include:

- Intermediate purification : Use column chromatography or recrystallization after each step to remove byproducts (e.g., unreacted pyrrolidine or dihydroindole precursors) .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance imine formation efficiency .

- Reaction monitoring : Employ TLC or in-situ FTIR to track reaction progress and minimize over-reduction or decomposition .

Q. How can contradictions in spectral data (e.g., NMR or MS) be resolved during characterization?

- Decoupling experiments : Use - COSY or NOESY to distinguish overlapping proton signals in the dihydroindole ring .

- Isotopic labeling : Introduce or labels to clarify ambiguous assignments in the pyrrolidine moiety .

- Comparative analysis : Cross-reference with published data for structurally related compounds (e.g., 2,3-dihydro-1H-indole-4-carboxylic acid derivatives) .

Q. What computational methods support the study of this compound’s reactivity?

Q. How can researchers validate the purity of synthesized batches?

- HPLC-DAD/MS : Use reverse-phase chromatography with UV/Vis and mass detection to quantify impurities (<0.5% threshold) .

- Elemental analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .

Data Contradiction Analysis

Q. How should discrepancies in melting points or solubility across studies be addressed?

Q. What strategies resolve conflicting bioactivity results in cell-based assays?

- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) and include positive controls (e.g., serotonin receptor agonists) .

- Metabolic stability tests : Assess compound degradation in cell media using LC-MS to rule out false negatives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.